(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline
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Overview
Description
®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a bromine atom, a methyl group, and an oxo group attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Bromination: The proline derivative undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Oxidation: The brominated intermediate is then subjected to oxidation to introduce the oxo group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., pyridinium chlorochromate, Dess-Martin periodinane), solvents (e.g., dichloromethane).
Major Products
Substitution: Formation of substituted proline derivatives.
Reduction: Formation of hydroxylated proline derivatives.
Oxidation: Formation of carboxylated proline derivatives.
Scientific Research Applications
®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Chloro-2-methyl-1-oxopropyl)-L-proline
- ®-1-(3-Fluoro-2-methyl-1-oxopropyl)-L-proline
- ®-1-(3-Iodo-2-methyl-1-oxopropyl)-L-proline
Uniqueness
®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
80629-36-3 |
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Molecular Formula |
C9H14BrNO3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
(2R)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m1/s1 |
InChI Key |
SJYSAVFKJLHJHP-COBSHVIPSA-N |
Isomeric SMILES |
CC(CBr)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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